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Compound Name: (+)Melearoride A

Cat. No.: B15290552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)Melearoride A is a novel 13-membered macrolide initially isolated from the marine-derived

fungus Penicillium meleagrinum var. viridiflavum.[1] While its standalone antifungal activity

against strains like Candida albicans is modest, it has garnered significant interest for its

synergistic effects when combined with azole antifungals, particularly against azole-resistant

strains.[1] Structurally and stereochemically similar to PF1163B, a known inhibitor of the C-4

sterol methyl oxidase (ERG25p) in the ergosterol biosynthesis pathway, (+)Melearoride A is a

valuable tool for studying this essential fungal process.[1]

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in

mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the

function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a well-

established target for many clinically used antifungal drugs, including azoles, which inhibit the

lanosterol 14α-demethylase (Erg11p).

These application notes provide a comprehensive guide for utilizing (+)Melearoride A as a

research tool to investigate the ergosterol biosynthesis pathway, with a focus on its likely target,

ERG25p.
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(+)Melearoride A is believed to inhibit the C-4 sterol methyl oxidase (ERG25p), a key enzyme

in the later stages of ergosterol biosynthesis. This enzyme is part of a complex responsible for

the demethylation of sterol precursors at the C-4 position. Inhibition of ERG25p leads to a

disruption of the ergosterol pathway, resulting in the accumulation of the substrate for this

enzyme, 4,4-dimethylzymosterol, and a subsequent depletion of mature ergosterol in the fungal

cell membrane. This alteration in sterol composition compromises membrane integrity and

function, ultimately leading to fungal growth inhibition.

The synergistic activity of (+)Melearoride A with azoles can be attributed to a dual-pronged

attack on the ergosterol biosynthesis pathway. While azoles block an earlier step (Erg11p),

(+)Melearoride A inhibits a later step (ERG25p), leading to a more profound disruption of the

entire pathway and making it more difficult for the fungus to develop resistance.

Data Presentation
Direct quantitative data for the antifungal activity and ergosterol inhibition of (+)Melearoride A
is not readily available in the public domain. However, data for the structurally and functionally

similar compound, PF1163A, which also targets ERG25p, can be used as a reference.

Table 1: Antifungal Activity of PF1163A against Saccharomyces cerevisiae

Compound Target IC50 (µg/mL)

PF1163A
ERG25p (C-4 sterol methyl

oxidase)
0.034

Note: This data is for PF1163A and should be considered as an estimate for the potential

activity of (+)Melearoride A.

Table 2: Effect of PF1163A on Sterol Composition in Saccharomyces cerevisiae

Treatment
Ergosterol (% of total
sterols)

4,4-Dimethylzymosterol (%
of total sterols)

Control (no treatment) 85% <1%

PF1163A (at IC50) Decreased Accumulated
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Note: This qualitative data for PF1163A illustrates the expected biochemical effect of ERG25p

inhibition. Specific percentages for (+)Melearoride A require experimental determination.

Table 3: Synergistic Antifungal Activity of (+)Melearoride A with Fluconazole against Azole-

Resistant Candida albicans

Compound(s) Concentration (µg/mL) Growth Inhibition

(+)Melearoride A >32 Minimal

Fluconazole High concentrations required Fungistatic

(+)Melearoride A +

Fluconazole

Significantly lower

concentrations of both
Synergistic fungicidal effect

Note: This table provides a qualitative summary of the synergistic effect. Quantitative

determination of the Fractional Inhibitory Concentration Index (FICI) is recommended.

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) and Synergy (Checkerboard Assay)
This protocol is used to determine the antifungal activity of (+)Melearoride A alone and in

combination with an azole antifungal like fluconazole.

Materials:

Candida albicans strain of interest (including azole-resistant strains)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

(+)Melearoride A stock solution (in DMSO)

Fluconazole stock solution (in DMSO)

96-well microtiter plates

Spectrophotometer (plate reader)
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Procedure:

Prepare a twofold serial dilution of (+)Melearoride A in RPMI 1640 medium in a 96-well plate

(e.g., from 64 µg/mL to 0.125 µg/mL).

Prepare a twofold serial dilution of fluconazole in a separate 96-well plate.

In a third 96-well (checkerboard) plate, combine the dilutions of (+)Melearoride A and

fluconazole to create a matrix of concentrations.

Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI 1640

medium.

Add the fungal inoculum to each well of the microtiter plates (single drug and checkerboard).

Include a drug-free control.

Incubate the plates at 35°C for 24-48 hours.

Determine the MIC, which is the lowest concentration of the drug that causes a significant

inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control, measured by

visual inspection or by reading the optical density at a specific wavelength (e.g., 600 nm).

For the checkerboard assay, calculate the Fractional Inhibitory Concentration Index (FICI) to

determine synergy: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of

drug B in combination / MIC of drug B alone)

FICI ≤ 0.5 indicates synergy.

0.5 < FICI ≤ 4 indicates no interaction.

FICI > 4 indicates antagonism.

Protocol 2: Analysis of Cellular Sterol Composition by
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction and analysis of sterols from fungal cells treated with

(+)Melearoride A to observe the expected decrease in ergosterol and accumulation of 4,4-
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dimethylzymosterol.

Materials:

Candida albicans or Saccharomyces cerevisiae culture

(+)Melearoride A

Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) medium

Sterol extraction solvent: 25% alcoholic potassium hydroxide solution (w/v)

Heptane

Sterol standards (ergosterol, cholesterol as an internal standard)

Silylating agent (e.g., BSTFA with 1% TMCS)

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

Culturing and Treatment:

Grow a culture of the yeast to the mid-logarithmic phase.

Inoculate fresh medium with the yeast and add (+)Melearoride A at a desired

concentration (e.g., MIC or sub-MIC). Include a solvent control (DMSO).

Incubate for a defined period (e.g., 16-24 hours).

Cell Harvesting and Saponification:

Harvest the yeast cells by centrifugation.

Wash the cell pellet with distilled water.

Add the alcoholic KOH solution to the cell pellet and vortex thoroughly.
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Incubate at 80°C for 1 hour to saponify the cellular lipids.

Sterol Extraction:

Cool the samples to room temperature.

Add distilled water and heptane to the saponified mixture.

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the

heptane layer.

Centrifuge to separate the phases.

Carefully transfer the upper heptane layer to a new glass tube.

Evaporate the heptane to dryness under a stream of nitrogen.

Derivatization and GC-MS Analysis:

Add the silylating agent to the dried sterol extract to convert the sterols into their

trimethylsilyl (TMS) ethers.

Incubate at 60°C for 30 minutes.

Inject the derivatized sample into the GC-MS system.

Analyze the resulting chromatogram and mass spectra to identify and quantify ergosterol

and other sterol intermediates by comparing their retention times and fragmentation

patterns with known standards.
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Caption: Simplified ergosterol biosynthesis pathway highlighting the targets of azoles and

(+)Melearoride A.
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Caption: Workflow for the analysis of cellular sterols after treatment with (+)Melearoride A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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